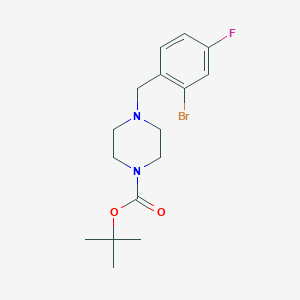

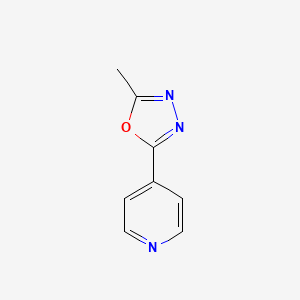

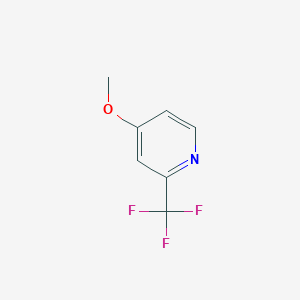

![molecular formula C19H13FN2 B1321112 2-(4-Fluorphenyl)-1-phenyl-1H-benzo[d]imidazol CAS No. 2622-70-0](/img/structure/B1321112.png)

2-(4-Fluorphenyl)-1-phenyl-1H-benzo[d]imidazol

Übersicht

Beschreibung

The compound "2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" is a derivative of the benzo[d]imidazole class, which is known for its diverse biological activities. The presence of a fluorophenyl group may suggest potential for enhanced biological interactions due to the electronegative fluorine atom, which can influence the compound's binding to biological targets.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. In the case of fluorinated derivatives, specific synthetic routes may be employed to introduce the fluorine atom at the desired position. For example, the synthesis of fluorinated benzothiazoles, which are structurally similar to benzo[d]imidazoles, has been achieved through modifications to the Jacobsen cyclization process, allowing for the production of pure target compounds with fluorine atoms at specific positions . Similarly, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involves cyclization, N-alkylation, hydrolyzation, and chlorination steps .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives can be characterized using various spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was determined using single-crystal X-ray diffraction, revealing the presence of intermolecular interactions that stabilize the crystal structure . These techniques can provide detailed information about the geometry, electronic structure, and intermolecular interactions of the compound .

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can participate in various chemical reactions, depending on their substituents and reaction conditions. The presence of a fluorine atom can influence the reactivity of the compound, potentially leading to selective reactions at the fluorinated position. The chemical behavior of these compounds can be explored through experimental studies and theoretical calculations, such as density functional theory (DFT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives, including their solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a fluorine atom can affect these properties by altering the compound's lipophilicity and electronic distribution. For example, the modification of the methoxy group to a carboxamide in a related compound led to changes in lipophilicity and improved pharmacokinetic and toxicological profiles . Additionally, molecular electrostatic potential (MESP) analysis can provide insights into the charge distribution within the molecule, which is relevant for understanding its interactions with biological targets .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung: Antitumorpotenzial

Diese Verbindung wurde auf ihr Antitumorpotenzial gegen verschiedene Zelllinien wie MCF-7 und CaCo-2 untersucht . Das Vorhandensein des Imidazolrings, der für seine biologische Aktivität bekannt ist, macht ihn zu einem Kandidaten für die weitere Erforschung in der Krebstherapieforschung.

Materialwissenschaften: Farbstoffsynthese

Das Molekül dient als vielseitiges Zwischenprodukt bei der Synthese von Direktfarbstoffen . Seine Unlöslichkeit in wässriger Diazotierungs-Mutterlauge ermöglicht eine einfache Isolierung, was ihn für industrielle Anwendungen bei der Herstellung von Farbstoffen für Materialien wertvoll macht.

Chemische Synthese: Reaktive Chromophore

Wenn der Imidazol-Kern quaternisiert wird, werden solche 2-Arylazo-Imidazole als wertvolle reaktive Chromophore beschrieben . Diese Eigenschaft ist signifikant für die Synthese von Verbindungen mit spezifischen chromophoren Eigenschaften, die in verschiedenen wissenschaftlichen Bereichen nützlich sind.

Kristallographie: Strukturanalyse

Die Kristallstruktur dieser Verbindung zeigt Wasserstoffbrückenbindungsketten als Ergebnis von N–H···N-Wechselwirkungen zwischen den Imidazolringen benachbarter Moleküle . Diese strukturellen Informationen sind entscheidend für das Verständnis molekularer Wechselwirkungen und die Gestaltung neuer Verbindungen mit gewünschten Eigenschaften.

Katalyse: Heterocyclische Carben-Vorläufer

Imidazol-Derivate, einschließlich 2-(4-Fluorphenyl)-1-phenyl-1H-benzo[d]imidazol, können als Vorläufer für heterocyclische Carbene fungieren . Diese Carbene werden als Katalysatoren in verschiedenen chemischen Reaktionen verwendet, was diese Verbindung in der Katalyseforschung relevant macht.

Arzneimittelentwicklung: Therapeutisches Potenzial

Der Imidazol-Rest ist eine Kernstruktur in vielen Medikamenten aufgrund seiner breiten Palette an chemischen und biologischen Eigenschaften . Die Derivate dieser Verbindung zeigen Aktivitäten wie antibakterielle, antimykotische und entzündungshemmende Eigenschaften, was auf ihr Potenzial in der Arzneimittelentwicklung hindeutet.

Wirkmechanismus

Target of Action

The primary target of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is the α1β2γ2 GABA-A receptor . This receptor subpopulation is expressed in the basal ganglia region of the brain and plays a crucial role in various neurological functions .

Mode of Action

2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole acts as a positive allosteric modulator (PAM) . It interacts preferentially with the α1/γ2 interface of the GABA-A receptor . This interaction enhances the receptor’s response to its neurotransmitter, gamma-aminobutyric acid (GABA), resulting in increased inhibitory effects on neuronal activity .

Biochemical Pathways

The compound’s action on the GABA-A receptor affects the GABAergic signaling pathway. By enhancing the inhibitory effects of GABA, it can influence various downstream effects related to neuronal excitability and neurotransmission . .

Pharmacokinetics

This suggests that the compound has good metabolic stability, which can positively impact its bioavailability .

Result of Action

The molecular and cellular effects of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole’s action primarily involve modulation of neuronal activity. By enhancing the inhibitory effects of GABA on the α1β2γ2 GABA-A receptor, it can potentially help tackle a variety of neurological dysfunctions .

Action Environment

The action, efficacy, and stability of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole can be influenced by various environmental factors These may include the presence of other substances that can interact with the GABA-A receptor, the physiological state of the neurons, and the specific characteristics of the neuronal environment.

Safety and Hazards

The compound was tested in HepG2 human hepatoma cells to assess its potential risk of toxicity . Both tested molecules did not induce any significant cytotoxic effect at concentrations up to 50 μM . These results suggest that the hepatotoxic effects may be lessened by modulation of the chemical structure .

Zukünftige Richtungen

The interest in developing PAMs of GABA-A receptors has been fueled by clinical findings, which revealed that modulation of α1β2γ2 GABA-A receptors in the basal ganglia region can be used to mitigate neurological dysfunctions . These findings prompted the design of a series of 2-(4-fluorophenyl)-1-phenyl-1H-benzo[d]imidazoles with the goal of identifying new scaffolds that omit high metabolic vulnerability and therefore exert positive allosteric modulatory properties at GABA-A receptors .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJYNVUQHFCCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609976 | |

| Record name | 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2622-70-0 | |

| Record name | 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

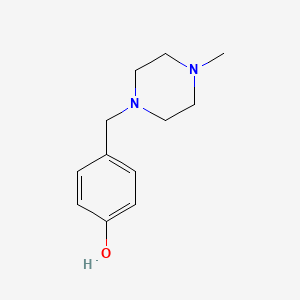

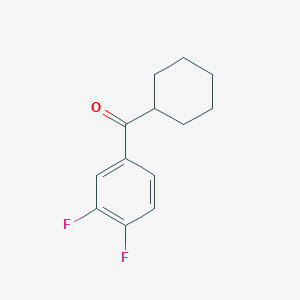

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)

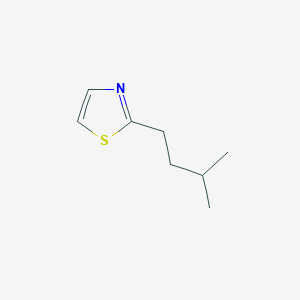

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)

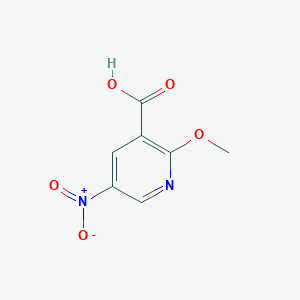

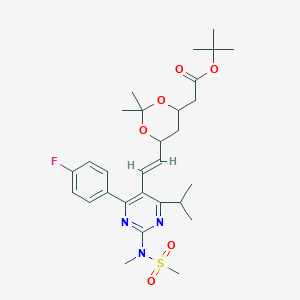

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)